NAAA Inhibitory Potency: 4.4-fold More Potent than ARN 077 and 5.6-fold More Potent than F215
Methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate inhibits human NAAA with an IC50 of 1.60 nM, making it 4.4-fold more potent than the widely used oxazolidone inhibitor ARN 077 (IC50 = 7 nM) [1][2] and 5.6-fold more potent than the carbamate inhibitor F215 (IC50 = 9 nM = 0.009 μM) [3]. This sub-2 nM potency positions the compound among the most active NAAA inhibitors reported to date.
| Evidence Dimension | Inhibitory potency against human NAAA (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.60 nM |
| Comparator Or Baseline | ARN 077: IC50 = 7 nM; F215: IC50 = 9 nM |
| Quantified Difference | 4.4-fold more potent than ARN 077; 5.6-fold more potent than F215 |
| Conditions | Fluorogenic PAMCA substrate-based fluorescence assay, human NAAA, 90 min incubation |
Why This Matters
Sub-2 nM potency enables lower dosing in in vivo models, reducing off-target risk and compound consumption, critical for procurement-cost efficiency in large-scale studies.
- [1] BindingDB BDBM50538916; CHEMBL4646586. Affinity Data for methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate. IC50 1.60 nM for human NAAA. View Source
- [2] Adooq Biosciences. ARN 077 Datasheet. IC50 7 nM for human NAAA. View Source
- [3] Identification of highly potent N-acylethanolamine acid amidase (NAAA) inhibitors: Optimization of the terminal phenyl moiety of oxazolidone derivatives. F215 IC50 = 0.009 μM. View Source
